4-氨基环己酮

描述

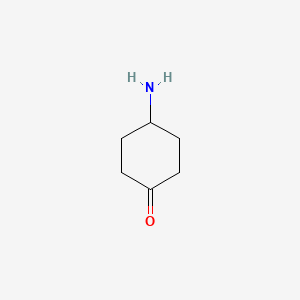

4-Aminocyclohexanone is a versatile chemical compound that serves as an important building block in organic synthesis. It is a cyclic ketone with an amino group, which allows it to participate in a variety of chemical reactions and syntheses, leading to the production of numerous compounds with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 4-aminocyclohexanone has been explored in several studies. For instance, a practical approach for the formation of cis-1,4-aminocyclohexanol was developed, involving a one-pot imine formation and Lewis acid-directed imine reduction, which is amenable to large-scale synthesis . Additionally, a novel synthesis of N-substituted 4-amino-6-methyl resorcinols from polysubstituted cyclohexanone was reported, using a one-pot, tandem reaction approach . These methods demonstrate the feasibility of synthesizing aminocyclohexanone derivatives efficiently and with potential for high yields.

Molecular Structure Analysis

The molecular structure of 4-aminocyclohexanone derivatives has been established using various techniques, including NMR methods and X-ray analyses. For example, the stereochemistry of 1-amino-2-hydroxycyclohexanecarboxylic acids was determined using these methods, with enantiomeric excess values ranging from 87 to 98% . The molecular structures of the synthesized compounds are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

4-Aminocyclohexanone and its derivatives exhibit a range of chemical reactivities. The 4-amino-2(5H)-furanones, for example, undergo facile electrophilic substitution reactions . Moreover, the reactivity of 4-aminocycloheptanones and their preference for bicyclic or monocyclic tautomers have been studied, showing that these compounds can exist in different tautomeric forms depending on the conditions . These reactions are fundamental for further functionalization of the aminocyclohexanone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminocyclohexanone derivatives are influenced by their molecular structure. The synthesis of trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates, showcases the selectivity and reactivity of these compounds under various conditions, such as hydrogenation and recrystallization . The study of trans-4-aminocyclohexanol as a medical intermediate of ambroxal further illustrates the importance of reaction conditions on the synthesis process and the isolation of desired isomers . Understanding these properties is essential for the development of efficient synthetic routes and the production of high-purity compounds.

科学研究应用

合成药用中间体

4-氨基环己酮用于合成药用中间体,例如反式-4-氨基环己醇盐酸盐。合成过程涉及乙酰化和随后的氢化步骤,以获得所需的产物。这个过程对于制备药用化合物至关重要,展示了4-氨基环己酮在药物化学中的重要性 (Li Jia-jun, 2012)。

β-氨基环己酮和β-氨基环己醇的开发

该化合物在新β-氨基环己酮和β-氨基环己醇的创造中起着关键作用,展示了它在化学合成中的多功能性。通过一个包含分子内串联异构化-曼尼希反应的高效序列实现这一点 (H. Cao, D. Grée, R. Grée, 2011)。

分子复合物的形成

4-氨基环己酮形成离子分子复合物,例如4-氨基环己醇氨基甲酸酯,表明其在形成结构独特化合物中的作用。这些复合物涉及各种分子间相互作用,并有助于了解不同环境中的分子行为 (A. Dey, G. Desiraju, Raju Mondal, J. Howard, 2004)。

催化和聚合物科学

4-氨基环己酮用于催化和聚合物科学,为新聚合物的合成和表征做出贡献。它在不同条件下形成不同结构的能力突显了它在材料科学和化学工程中的重要性 (Wei Huang, Hongjie Xu, Jie Yin, 2006)。

化妆品应用

在化妆品领域,4-氨基环己酮的衍生物,如氨甲酸氨基环己酮,被用于皮肤美白护理。研究这些化合物在紫外辐射下对黑色素细胞激活的影响是其在皮肤病学中应用的一个例子 (K. Hiramoto, Y. Yamate, Daijiro Sugiyama, Yumi Takahashi, E. Mafune, 2014)。

安全和危害

未来方向

The high selectivity of enzymes enables short and stereoselective cascade multifunctionalizations to generate high-value building blocks from renewable starting materials . This suggests that 4-Aminocyclohexanone and its derivatives could have potential applications in the synthesis of pharmaceuticals for the treatment of various diseases .

作用机制

Mode of Action

For instance, the amino group (-NH2) can participate in hydrogen bonding and the ketone group (C=O) can undergo nucleophilic addition .

Action Environment

The action, efficacy, and stability of 4-Aminocyclohexanone can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the reactivity of the amino and ketone groups can be affected by the pH of the environment.

属性

IUPAC Name |

4-aminocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCYOBLTAQTFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432734 | |

| Record name | 4-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87976-86-1 | |

| Record name | 4-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。